molecular formula C18H11N3O3S2 B12128278 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12128278
M. Wt: 381.4 g/mol
InChI Key: UMHZIIUBMKQBPN-UHFFFAOYSA-N
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Description

3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid: is a mouthful, but let’s break it down This compound belongs to the thiazolidine class and features a benzimidazole moiety

    Chemical Formula: CHNOS

    Molecular Weight: Approximately 412.45 g/mol

    Structure: !Compound Structure

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the condensation of a benzimidazole derivative with a thiazolidine-2,4-dione (rhodanine) derivative. The reaction proceeds under appropriate conditions to form the desired product.

Industrial Production:

While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using standard techniques.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility and bioactivity.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Research into its pharmacological properties and potential drug development.

    Industry: Limited applications due to its complex structure.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its specific structure, it shares similarities with other thiazolidine derivatives. Some related compounds include:

  • Thiazolidinediones (TZDs) used in diabetes treatment.
  • Benzimidazole derivatives with diverse biological activities.

Properties

Molecular Formula

C18H11N3O3S2

Molecular Weight

381.4 g/mol

IUPAC Name

3-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid

InChI

InChI=1S/C18H11N3O3S2/c22-16-14(9-15-19-12-6-1-2-7-13(12)20-15)26-18(25)21(16)11-5-3-4-10(8-11)17(23)24/h1-9,22H,(H,23,24)

InChI Key

UMHZIIUBMKQBPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)O)N=C2C=C1

solubility

>57.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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